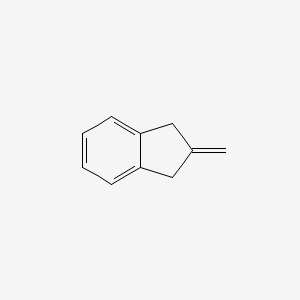

2-Methyleneindan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68846-65-1 |

|---|---|

Molecular Formula |

C10H10 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2-methylidene-1,3-dihydroindene |

InChI |

InChI=1S/C10H10/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5H,1,6-7H2 |

InChI Key |

BQECFJSPBNHJSI-UHFFFAOYSA-N |

SMILES |

C=C1CC2=CC=CC=C2C1 |

Canonical SMILES |

C=C1CC2=CC=CC=C2C1 |

Other CAS No. |

68846-65-1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyleneindan and Analogous Scaffolds

Strategic Approaches in Organic Synthesis

Strategic synthesis planning is fundamental to efficiently constructing complex molecules from simpler, commercially available starting materials. This involves both retrosynthetic analysis to map out potential pathways and the practical application of functional group interconversions.

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves mentally breaking down the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available reagents. towson.eduamazonaws.com

For 2-methyleneindan, the primary retrosynthetic disconnections are:

Functional Group Interconversion (FGI): The most logical initial step is the disconnection of the exocyclic double bond. This points to a precursor ketone, Indan-2-one , via an olefination reaction (e.g., Wittig reaction).

C-C Bond Disconnection: The indan (B1671822) ring itself can be disconnected. A common strategy for five-membered rings fused to a benzene (B151609) ring involves breaking one of the C-C bonds of the cyclopentane (B165970) moiety. This can lead back to precursors like an ortho-substituted aromatic compound that can be cyclized, for instance, through a Friedel-Crafts reaction.

This analytical process provides a roadmap, suggesting that a plausible forward synthesis would involve the preparation of Indan-2-one followed by the introduction of the methylene (B1212753) group.

Functional group interconversions (FGIs) are crucial for manipulating molecular structures to create the desired precursors identified during retrosynthetic analysis. solubilityofthings.com In the context of this compound synthesis, FGIs are essential for preparing the key intermediate, Indan-2-one, from various starting materials. These transformations must be efficient and high-yielding to be practical. solubilityofthings.comimperial.ac.uk

Key interconversions include:

Oxidation of an alcohol: Indan-2-ol can be oxidized to Indan-2-one using a variety of reagents.

Conversion of halides: An alcohol precursor can be converted to a halide, which might be necessary for other synthetic steps or for conversion to other functional groups. vanderbilt.edu

The following table summarizes some common FGI reactions applicable to the synthesis of indan precursors.

| Starting Material | Reagent(s) | Product | Reaction Type |

| Indan-2-ol | Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane | Indan-2-one | Oxidation |

| Indan-2-ol | Thionyl chloride (SOCl₂) | 2-Chloroindane | Halogenation |

| 2-Bromoindane | Sodium azide (B81097) (NaN₃), then reduction (e.g., H₂, Pd/C) | Indan-2-amine | Azide formation and reduction |

Formation of the Exocyclic Methylene Moiety

The installation of the exocyclic double bond onto the indan-2-one core is the final key step in synthesizing this compound. Several olefination methods are available for this transformation.

The Wittig reaction is a widely used and reliable method for converting ketones into alkenes. It involves the reaction of the ketone (Indan-2-one) with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This ylide is typically prepared in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium.

Another relevant method is the Tebbe olefination , which uses the Tebbe reagent. This method is particularly effective for methylenating sterically hindered ketones or those prone to enolization, providing a good alternative to the Wittig reaction.

Dehydration of a tertiary alcohol, formed by the addition of a methyl Grignard reagent (CH₃MgBr) to Indan-2-one, can also yield the desired this compound upon acid-catalyzed elimination of water. researchgate.net

| Method | Key Reagent | Precursor | Description |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Indan-2-one | Reaction of a phosphorus ylide with a ketone to form an alkene and triphenylphosphine (B44618) oxide. |

| Tebbe Olefination | Tebbe Reagent | Indan-2-one | A metallo-organic reaction using a titanium-based reagent, often effective where the Wittig reaction fails. |

| Grignard reaction followed by Dehydration | Methylmagnesium bromide (CH₃MgBr), then acid (e.g., PTSA) | Indan-2-one | Addition of a methyl group to the ketone forms a tertiary alcohol, which is then dehydrated to form the alkene. researchgate.net |

Catalytic Construction of this compound Derivatives

Modern organic synthesis increasingly relies on catalytic methods to construct complex molecules with high efficiency and selectivity. For derivatives of this compound, phosphine-catalyzed annulation reactions represent a powerful strategy.

Phosphine-catalyzed [4+2] annulation, or cycloaddition, is a process for constructing six-membered rings. nih.gov In these reactions, a phosphine (B1218219) acts as a nucleophilic organocatalyst, activating one of the substrates to facilitate the cycloaddition. rsc.orgresearchgate.net The reaction typically involves a 1,4-dipolar intermediate generated from the interaction of the phosphine with an activated alkene, such as an allenoate. rsc.orgnih.gov

A specific application of this methodology involves the reaction between α-substituted allenoates (which act as the four-carbon component) and activated dienophiles. Derivatives of this compound, such as 2-arylidene-1H-indene-1,3(2H)-diones , can serve as the two-carbon component in these annulations. rsc.org

The reaction, catalyzed by a nucleophilic phosphine like triphenylphosphine (PPh₃), proceeds through a cascade of intermediates. The phosphine first adds to the allenoate to form a zwitterionic intermediate. This intermediate then reacts with the this compound-1,3-dione derivative in a [4+2] fashion to generate a highly functionalized spirocyclic product, linking the indan scaffold to a new six-membered ring. These spirocyclic systems are of significant interest in medicinal chemistry and materials science.

The table below presents representative data for this type of reaction, highlighting the yields and diastereoselectivities that can be achieved.

| Allenoate Substituent (R¹) | Arylidene Substituent (Ar) | Yield (%) | Diastereomeric Ratio (dr) |

| -CH₂Ph | -Ph | 85 | >20:1 |

| -CH₂Ph | -4-Cl-Ph | 92 | >20:1 |

| -CH₂Ph | -4-MeO-Ph | 81 | 15:1 |

| -CH₂CO₂Et | -Ph | 78 | >20:1 |

Data are illustrative, based on typical results reported for phosphine-catalyzed [4+2] annulations involving similar substrates. rsc.org

This catalytic approach demonstrates a sophisticated method for elaborating the this compound scaffold into more complex and potentially valuable molecular architectures.

Silver-Catalyzed Tandem Processes

Silver catalysis has emerged as a powerful tool for promoting tandem or cascade reactions, enabling the construction of complex molecular architectures from simple starting materials in a single operation. These processes are often characterized by their high atom economy and operational simplicity.

A notable example of a silver-catalyzed tandem process is the reaction of tosylmethyl isocyanide (TosMIC) with 2-methyleneindene-1,3-diones. This reaction provides a direct route to the synthesis of spiro[indene-pyrrole] derivatives. The reaction is believed to proceed through a domino sequence initiated by a [3+2] cycloaddition of the TosMIC to the exocyclic double bond of the 2-methyleneindene-1,3-dione. This is followed by an imidoyl anion cyclization, ring-opening of a cyclopropanolate intermediate, and subsequent aromatization to furnish the final spirocyclic product. A key feature of this transformation is the successive formation of three new carbon-carbon bonds.

Reactions of 2-(Bis(methylthio)methylene)indan-1,3-dione

2-(Bis(methylthio)methylene)indan-1,3-dione is a versatile building block in organic synthesis due to the presence of the reactive ketene (B1206846) dithioacetal moiety. This functional group can react with a variety of nucleophiles and ylides, providing access to a diverse range of heterocyclic compounds fused to the indan core.

The reaction of 2-(bis(methylthio)methylene)indan-1,3-dione with pyridinium N-ylides has been shown to yield stable pyridinium N-allylide compounds, as well as indolizine (B1195054) and imidazo[1,2-a]pyridine (B132010) derivatives in good yields. jst.go.jp When treated with sulfur ylides, such as that generated from trimethylsulfoxonium (B8643921) iodide, a fused thiabenzene oxide derivative, 2-methyl-4-methylthio-5-oxo-5H-indeno[1,2-c]thiapyran 2-oxide, is formed. jst.go.jp Furthermore, reaction with a sulfoximine (B86345) leads to the formation of an azathiabenzene oxide, 2-methyl-4-methylthio-5-oxo-5H-indeno[2,1-d] Current time information in Le Flore County, US.jst.go.jpthiazine 2-oxide, via an intermediate 2-(1-dimethylsulfoximino-1-methylthio)methyleneindan-1,3-dione. jst.go.jp These reactions highlight the utility of 2-(bis(methylthio)methylene)indan-1,3-dione as a precursor for constructing complex, fused heterocyclic systems.

Table 2: Products from the Reaction of 2-(Bis(methylthio)methylene)indan-1,3-dione with Ylides

| Ylide | Product Type |

|---|---|

| Pyridinium N-ylide | Pyridinium N-allylide, Indolizine, Imidazo[1,2-a]pyridine |

| Trimethylsulfoxonium ylide | Fused Thiabenzene Oxide |

| Sulfoximine-derived ylide | Fused Azathiabenzene Oxide |

Data based on findings from Chemical and Pharmaceutical Bulletin, 1984. jst.go.jp

Reactivity with N-Ylides

The reaction of this compound and its analogs with N-ylides, particularly azomethine ylides, is anticipated to proceed via a [3+2] cycloaddition reaction. ysu.amacs.org This type of transformation is a powerful tool for the construction of five-membered nitrogen-containing heterocycles. ysu.am In this reaction, the azomethine ylide acts as a three-atom component (a 1,3-dipole) that reacts with the double bond of the methyleneindan (the dipolarophile) to form a spiro-pyrrolidine ring system fused at the 2-position of the indan core. researchgate.netnih.gov

While direct studies on the 1,3-dipolar cycloaddition of azomethine ylides with the parent this compound are not extensively documented in the reviewed literature, the reactivity of analogous systems provides strong evidence for this pathway. For instance, the reaction of azomethine ylides with 2-arylidene-1,3-indanediones, which feature a similar exocyclic double bond, leads to the formation of functionalized spiro[indene-2,3′-pyrrolidines]. This reaction demonstrates the feasibility and utility of this approach for creating complex spirocyclic architectures based on the indan skeleton. researchgate.net

The general mechanism involves the in situ generation of the azomethine ylide, which then undergoes a concerted or stepwise cycloaddition with the alkene. The reaction's regio- and stereoselectivity are often high and can be influenced by the substituents on both the ylide and the dipolarophile. ysu.am The synthesis of spiro[indole–pyrrolidine] derivatives through similar cycloadditions further underscores the broad applicability of this methodology. mdpi.comresearchgate.net

Reactivity with S-Ylides

The reaction of this compound with sulfur ylides is expected to yield spiro[cyclopropane-1,2'-indan] derivatives through a cyclopropanation reaction. researchgate.netrsc.org The most common method for this transformation is the Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to an electron-deficient alkene. researchgate.netresearchgate.netsioc.ac.cn

In this context, this compound can act as a Michael acceptor, allowing for the conjugate addition of the sulfur ylide. The subsequent intramolecular displacement of the sulfonium (B1226848) group by the resulting enolate leads to the formation of the cyclopropane (B1198618) ring. Both dimethylsulfonium methylide and dimethyloxosulfonium methylide are commonly used reagents for this purpose, with the latter often being preferred for conjugate additions to α,β-unsaturated systems. researchgate.netacsgcipr.org

While direct examples with this compound are scarce in the literature reviewed, the successful cyclopropanation of structurally related compounds supports this reactivity. For instance, the Corey-Chaykovsky cyclopropanation of a 2-benzylidene-1,3-indanedione derivative with dimethylsulfoxonium methylide has been reported to produce the corresponding spiro[cyclopropane-1,2′-indene]-1′,3′-dione. mdpi.com This transformation highlights the capability of sulfur ylides to react with the exocyclic double bond of indane-based systems to form spiro-cyclopropanes. The reaction conditions, such as the choice of base and solvent, can be crucial for the efficiency of the process. mdpi.com

Asymmetric Synthesis of Chiral Methyleneindan Compounds

The development of enantioselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For methyleneindan compounds, catalytic asymmetric methods provide access to enantiomerically enriched products that are valuable for various applications.

Chiral Brønsted Acid Catalysis in Allylation

Chiral Brønsted acids have emerged as powerful catalysts for a wide range of asymmetric transformations, including the allylation of carbonyl compounds. researchgate.netnih.govorganic-chemistry.orgnih.govrsc.org This methodology can be applied to the synthesis of chiral methyleneindan derivatives. A notable example is the enantioselective synthesis of 3-methyleneindan-1-ols. researchgate.net

In a one-pot procedure, a chiral Brønsted acid can catalyze the allylation of 2-bromobenzaldehydes, which are precursors to the methyleneindan core. The modification of a one-pot allylboration-Heck reaction to include a chiral Brønsted acid-catalyzed allylation step allows for the preparation of these valuable building blocks in high enantioselectivity and excellent yields. researchgate.net The chiral acid activates the carbonyl group of the aldehyde towards nucleophilic attack by the allylating agent, controlling the stereochemical outcome of the reaction.

The following table summarizes representative results for the chiral Brønsted acid-catalyzed allylation in the synthesis of a precursor to a chiral methyleneindan compound. researchgate.net

| Entry | Aldehyde Substrate | Allylating Agent | Chiral Brønsted Acid Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-bromobenzaldehyde (B122850) | Allylboronate | (S)-TRIP | 95 | 96 |

| 2 | 2-bromo-5-methoxybenzaldehyde | Allylboronate | (S)-TRIP | 92 | 95 |

| 3 | 2-bromo-4,5-dimethoxybenzaldehyde | Allylboronate | (S)-TRIP | 90 | 94 |

(S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Enantioselective Heck Reaction Modifications

The intramolecular Heck reaction is a powerful tool for the construction of carbocyclic and heterocyclic rings. acs.orgwikipedia.orgchim.itprinceton.edu Its enantioselective variants have been successfully applied to the synthesis of chiral indane and indoline (B122111) derivatives. researchgate.netdicp.ac.cn A key application in the context of methyleneindans is the synthesis of chiral 3-methyleneindan-1-ols. researchgate.net

This synthesis can be achieved through a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes. After the initial allylation, a palladium catalyst promotes the intramolecular Heck cyclization to form the indan ring system. The use of chiral ligands on the palladium catalyst can induce enantioselectivity in the cyclization step, leading to the formation of a chiral center. acs.org

The reaction proceeds via the formation of an organopalladium intermediate, which then undergoes migratory insertion of the alkene, followed by β-hydride elimination to form the exocyclic double bond. The choice of palladium source, ligand, and reaction conditions is critical for achieving high yields and enantioselectivities. dicp.ac.cn

Below is a table showcasing the results of an enantioselective Heck reaction in the synthesis of 3-methyleneindan-1-ols. researchgate.net

| Entry | Substrate | Palladium Catalyst | Ligand | Base | Yield (%) |

| 1 | Allylated 2-bromobenzaldehyde | Pd(OAc)2 | P(t-Bu)3 | Cs2CO3 | 85 |

| 2 | Allylated 2-bromo-5-methoxybenzaldehyde | Pd(OAc)2 | P(t-Bu)3 | Cs2CO3 | 82 |

| 3 | Allylated 2-bromo-4,5-dimethoxybenzaldehyde | Pd(OAc)2 | P(t-Bu)3 | Cs2CO3 | 80 |

Elucidation of Reaction Mechanisms Involving 2 Methyleneindan

Mechanistic Pathways of Annulation Reactions

Annulation reactions are a fundamental class of organic reactions that involve the formation of a new ring onto a pre-existing molecule. rsc.org Well-known examples, such as the Robinson annulation, typically proceed through a sequence of Michael addition and aldol (B89426) condensation to form a six-membered ring. numberanalytics.combyjus.com

While literature does not extensively document annulation reactions where 2-methyleneindan itself serves as the starting substrate for a classical [4+2] or [3+2] cycloaddition, the synthesis of the this compound core is itself an important example of an annulation process. One of the most effective methods for constructing the 3-methyleneindan-1-ol framework is through an intramolecular Heck reaction. This transformation serves as the ring-closing step in a domino sequence, effectively "annulating" a five-membered ring onto the benzene (B151609) ring of a precursor like a 2-bromobenzaldehyde (B122850) derivative. acs.org

The mechanistic pathway for this annulation typically begins with the oxidative addition of a palladium(0) catalyst to an aryl halide (e.g., 2-bromobenzaldehyde that has first undergone allylation). This forms an arylpalladium(II) intermediate. The key annulation step is the subsequent intramolecular migratory insertion, where the tethered alkene (the allyl group) inserts into the aryl-palladium bond. This cyclization forms the five-membered indan (B1671822) ring and a new alkylpalladium(II) species. The sequence concludes with a β-hydride elimination step, which regenerates the exocyclic double bond of the this compound system and the Pd(0) catalyst, allowing the cycle to continue.

Investigation of Domino and Tandem Reaction Mechanisms

Domino, cascade, or tandem reactions offer significant advantages in synthetic chemistry by enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.orgnih.gov This approach enhances efficiency, reduces waste, and allows for the rapid construction of complex molecular architectures. wikipedia.org The synthesis of 3-methyleneindan-1-ols from readily available 2-bromobenzaldehydes provides an excellent example of a domino process. acs.org

A highly efficient one-pot procedure involves a domino allylboration–Heck reaction. acs.org The process is initiated by the reaction of a 2-bromobenzaldehyde with an allylboronic acid pinacol (B44631) ester. This first step forms a homoallylic alcohol intermediate. Under the same reaction conditions, a palladium catalyst mediates the subsequent intramolecular Heck reaction.

The proposed mechanism for this domino sequence is as follows:

Allylboration: The 2-bromobenzaldehyde reacts with the allylboronic acid ester to form the corresponding homoallylic alcohol. This step can be catalyzed by a chiral Brønsted acid to achieve high enantioselectivity. acs.org

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the homoallylic alcohol intermediate, forming an arylpalladium(II) complex.

Intramolecular Carbopalladation (Heck Cyclization): The tethered double bond of the allyl group coordinates to the palladium center and undergoes migratory insertion into the aryl-palladium bond. This is the key ring-forming step that constructs the indan skeleton.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the exocyclic double bond of the 3-methyleneindan-1-ol product, a molecule of H-Pd-Br, and regenerating the palladium(0) catalyst.

An analogous domino reaction using allyltributylstannane (B1265786) (allylstannylation) in place of the boronic ester has also been reported to proceed via a similar mechanistic pathway. acs.org The substrate scope for the allylboration-Heck process has been explored, demonstrating its generality with both electron-rich and electron-deficient substituents on the benzaldehyde (B42025) ring. acs.org

| Entry | 2-Bromobenzaldehyde Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3-Methyleneindan-1-ol | 85 |

| 2 | 4-OMe | 5-Methoxy-3-methyleneindan-1-ol | 88 |

| 3 | 5-OMe | 6-Methoxy-3-methyleneindan-1-ol | 86 |

| 4 | 4,5-(OMe)₂ | 5,6-Dimethoxy-3-methyleneindan-1-ol | 91 |

| 5 | 4-F | 5-Fluoro-3-methyleneindan-1-ol | 81 |

| 6 | 5-CF₃ | 6-(Trifluoromethyl)-3-methyleneindan-1-ol | 75 |

Reactivity Studies with Reactive Species

The exocyclic double bond in this compound is a site of high reactivity, particularly towards electron-deficient species. Its reactions are characteristic of electron-rich alkenes.

Singlet oxygen (¹O₂) is the first electronic excited state of molecular oxygen and is a highly reactive species. wikipedia.org Unlike the triplet ground state of oxygen, singlet oxygen can participate in pericyclic reactions with organic molecules. wikipedia.orghoriba.com The primary pathways for its reaction with alkenes are [4+2] cycloadditions with dienes, [2+2] cycloadditions with electron-rich alkenes to form 1,2-dioxetanes, and the ene reaction (or Schenck ene reaction) with alkenes bearing an allylic hydrogen. scripps.edu

For this compound, which possesses allylic hydrogens on the five-membered ring, the most probable mechanistic pathway upon interaction with singlet oxygen is the ene reaction. In this proposed mechanism, the singlet oxygen acts as the "enophile." The reaction is believed to be concerted, proceeding through a cyclic transition state where the oxygen atom abstracts an allylic proton while simultaneously forming a new carbon-oxygen bond at the terminus of the double bond. This process results in a shift of the double bond and the formation of an allylic hydroperoxide.

4-Alkyl-1,2,4-triazoline-3,5-diones (RTADs), such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), are among the most reactive dienophiles and enophiles known in organic chemistry. researchgate.netscientificlabs.co.uk Their high reactivity is attributed to the strained cyclic structure and the electron-deficient N=N double bond. researchgate.net RTADs readily undergo Diels-Alder and ene reactions, often at low temperatures. scientificlabs.co.ukmdpi.com

Given the established reactivity of RTADs, their interaction with this compound is expected to proceed readily via an ene reaction mechanism, analogous to the reaction with singlet oxygen. The RTAD would act as the enophile, abstracting an allylic hydrogen from the indan ring and forming a new C-N bond with the exocyclic carbon. This would yield a urazole (B1197782) adduct, where the original double bond has migrated and is now tethered to the triazolinedione heterocycle.

The formation of adducts is a central theme in the reactivity of this compound. As discussed, the exocyclic alkene functionality is susceptible to ene reactions with powerful enophiles like singlet oxygen and RTADs, leading to the corresponding hydroperoxide and urazole adducts, respectively. scripps.eduresearchgate.net These transformations highlight the availability of the allylic protons on the indan ring and the nucleophilicity of the double bond.

Beyond these specific cases, adduct formation is a key feature in other transformations. For example, the initial step of the domino reactions used to synthesize the indan core involves the formation of an adduct from the allylation of a benzaldehyde. acs.org Similarly, cycloaddition reactions, such as the [2+2] cycloaddition of the exocyclic double bond, would also lead to the formation of a distinct adduct, in this case, a spirocyclic cyclobutane (B1203170) derivative. The propensity of this compound to form various adducts underscores its utility as a versatile building block in organic synthesis.

Theoretical Approaches to Mechanism Elucidation

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. smu.edu Theoretical calculations allow researchers to map potential energy surfaces, identify transition states, and calculate activation energies for proposed mechanistic pathways. mdpi.com This provides deep insight into reaction feasibility, regioselectivity, and stereoselectivity, often complementing or guiding experimental work.

In the context of reactions involving systems similar to this compound, DFT has been instrumental. For example, a detailed DFT study on the intramolecular [2+2] cycloaddition of ene-ketenes successfully explained the observed regioselectivity. pku.edu.cn The calculations revealed that the reaction proceeds through a concerted pathway, and the preference for forming a fused-ring versus a bridged-ring cyclobutanone (B123998) depends on the relative stability of the carbocation-like character developed in the transition state, which is influenced by substituents on the alkene. pku.edu.cn

For reactions that form the this compound skeleton, theoretical studies have also provided crucial insights. The mechanism of the cyclization step in tandem reactions leading to functionalized indanols has been analyzed using DFT calculations, helping to rationalize the observed outcomes. acs.org Such studies can compare different potential pathways—for instance, a stepwise versus a concerted mechanism—and determine the lowest energy route. By modeling the intermediates and transition states, theoretical approaches can validate proposed mechanisms, such as the Pd(0)/Pd(II) catalytic cycle in the intramolecular Heck reaction, and predict how changes in substrate or catalyst might influence the reaction's efficiency and selectivity.

Computational and Theoretical Studies of 2 Methyleneindan Systems

Quantum Chemical Calculations and Modeling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-methyleneindan and its derivatives. These methods, grounded in quantum mechanics, allow for the detailed exploration of molecular orbitals, energy levels, and electron density distributions, which collectively determine the molecule's stability, reactivity, and spectroscopic behavior. researchgate.netmdpi.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgimperial.ac.uk It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining ground-state properties. researchgate.netaimspress.com The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. mdpi.comaimspress.com

In practice, DFT is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule. bjp-bg.com For example, in a study of a quinoxaline (B1680401) derivative, a related heterocyclic system, geometry optimization was performed using the B3LYP functional and the 6-311G+(d,p) basis set to find the minimum energy molecular geometry. bjp-bg.com This process is crucial as the optimized structure is the basis for all subsequent property calculations, including vibrational frequencies, electronic transitions, and reactivity parameters. bjp-bg.com

Table 1: Example of DFT Application in Structural Optimization

| System Type | Computational Method | Purpose | Reference |

|---|---|---|---|

| Quinoxaline Derivative | DFT/B3LYP/6-311G+(d,p) | Ground state geometry optimization | bjp-bg.com |

| Indeno[1,2-d]pyrimidin-5-ones | DFT(B3LYP)/6-311G(d,p) | Ground state geometry optimization for subsequent TD-DFT calculations | researchgate.net |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnobelprize.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orgmalayajournal.org The energy and shape of these orbitals are critical in predicting how a molecule will interact with other species. numberanalytics.comlibretexts.org

FMO analysis provides key insights into the electronic properties, chemical stabilities, and electron transfer capabilities of molecules. acs.org The HOMO-LUMO energy gap is a particularly important parameter derived from this analysis, as it relates directly to the molecule's kinetic stability and chemical reactivity. malayajournal.orgacs.org For instance, the charge density distribution in the HOMO and LUMO of a 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole system revealed that charge transfer occurs within the molecule upon excitation. malayajournal.org

To study excited states and the optical properties of molecules, the principles of DFT are extended into the time-dependent domain, a method known as Time-Dependent Density Functional Theory (TDDFT). mpg.dewikipedia.orgcore.ac.uk TDDFT is a powerful framework for calculating electronic excitation energies, which correspond to the absorption of light, and for simulating UV-Vis absorption spectra. wikipedia.orgarxiv.org This method is routinely used to predict the color and photophysical properties of compounds. core.ac.ukscm.com

The application of TDDFT allows for the calculation of absorption and emission properties, which can be compared with experimental measurements. researchgate.net For example, TD-DFT calculations on novel benzo researchgate.netmpg.dethieno[3,2-d]pyrimidine 5,5-dioxides were able to quantitatively reproduce the experimentally observed absorption and emission maxima. researchgate.net Similarly, in studies of quinoxaline derivatives, TDDFT was employed to obtain the UV-Vis spectrum and emission energies. bjp-bg.com These calculations are vital for understanding how structural modifications can tune the optical response of a molecular system. researchgate.net

Table 2: Comparison of Experimental and Calculated Optical Properties using TD-DFT

| Compound | Method | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

|---|---|---|---|---|

| Perylene-TCNQ Complex | TD-DFT | ~450 | ~450 | arxiv.org |

| Benzo researchgate.netmpg.dethieno[3,2-d]pyrimidine 5,5-dioxide (3a) | TD-DFT(B3LYP)/6-31+G(d,p) | 367 | 365 | researchgate.net |

Chemical reactions and processes are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. numberanalytics.comspringernature.com Computational models account for these influences using either explicit or implicit solvent models. wikipedia.orgresearchgate.net Explicit models involve simulating individual solvent molecules around the solute, which is computationally expensive. springernature.com Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, offering a computationally efficient way to capture the bulk effects of solvation. wikipedia.orgnumberanalytics.com

The choice of solvent can alter the stability of ground and excited states, thereby affecting electronic transitions and reaction pathways. numberanalytics.comnumberanalytics.com Computational studies on quinoxaline derivatives, for example, analyzed the effect of different solvents on the optimized geometry and electronic properties, revealing how solute-solvent interactions can modify the HOMO-LUMO gap and other parameters. bjp-bg.com Incorporating solvent effects is crucial for achieving accurate predictions that can be reliably compared to experimental results obtained in solution. springernature.com

Prediction of Electronic Properties

The prediction of electronic properties through computational methods is a key application of theoretical chemistry. These predictions provide a deep understanding of a molecule's behavior in electronic devices and chemical reactions. acs.orgmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing the electronic properties of a molecule. acs.orgschrodinger.com A large energy gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy for an electronic excitation. acs.org Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. acs.orgrsc.org

This energy gap is directly related to the lowest energy electronic excitation possible in the molecule. schrodinger.com Computational methods like DFT are commonly used to calculate the HOMO and LUMO energies and the resulting gap. schrodinger.com For example, in a study of various dimethoxyl-indaceno dithiophene based acceptors, the HOMO and LUMO energies were calculated to assess the effect of different electron-accepting groups on the electronic structure. rsc.org A reduction in the energy gap was associated with enhanced intramolecular charge transfer (ICT) capabilities. nih.gov

Table 3: Example of FMO Energy Gap Calculations

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| IDR (Reference Compound) | -5.68 | -3.44 | 2.24 | rsc.org |

| ID1 Derivative | -6.25 | -3.77 | 2.48 | rsc.org |

| DTS(FBTTh2)2R1 (Reference) | - | - | 2.331 | nih.gov |

Impact of Substituent Effects on Electronic Structure

The electronic properties of this compound systems are significantly influenced by the nature and position of substituent groups. The withdrawal or donation of electrons by a substituent is governed by the interplay of inductive and resonance effects. libretexts.org Inductive effects involve the donation or withdrawal of electrons through sigma (σ) bonds based on electronegativity, while resonance effects involve electron donation or withdrawal through pi (π) bonds due to p-orbital overlap between the substituent and the aromatic ring. libretexts.org

In computational studies, attaching various electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the this compound core allows for the systematic tuning of its electronic structure. For instance, in the design of non-fullerene acceptors for organic electronics, the electronic structure of molecules containing a 3-dinitromethylene-2-methyleneindan-1-one (DNMI) acceptor unit is modulated by introducing different substituents. acs.orgresearchgate.net The presence of electronegative species like fluoro, chloro, and nitro groups on the acceptor unit can effectively pull electron density from other parts of the molecule. acs.org This intramolecular charge transfer (ICT) leads to a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

The effect of substituents on the HOMO-LUMO energy gap (Egap) is a key parameter. Studies show that introducing chloro or fluoro groups to the DNMI acceptor unit can alter the Egap. For example, the introduction of one chloro group to the DNMI unit was found to decrease the Egap to 1.777 eV, while two chloro groups decreased it further to 1.720 eV. nih.gov In contrast, adding a fluoro group resulted in a slightly larger Egap of 1.818 eV, which was attributed to a less pronounced resonance effect compared to the chloro group. nih.gov This demonstrates that stronger EWGs generally lead to a smaller HOMO-LUMO gap, which is often desirable for applications in organic electronics. acs.org The ability of substituents to modify the electronic landscape is a cornerstone of designing molecules with specific functions. rsc.orgbeilstein-journals.orgnih.gov

Exploration of Nonlinear Optical (NLO) Properties

Organic compounds with extensive π-conjugated systems, featuring donor (D) and acceptor (A) moieties, are known to exhibit significant nonlinear optical (NLO) responses. nih.govrsc.org The this compound framework can be incorporated into such D-π-A structures to create materials with promising NLO properties for applications in optoelectronics. acs.orgnih.gov Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO behavior of these molecules. nih.gov

Computational studies on a series of designed non-fullerene acceptor compounds incorporating a 3-dinitromethylene-2-methyleneindan-1-one (DNMI) unit have revealed their potential as NLO materials. acs.orgresearchgate.net The key parameters characterizing NLO response are the linear polarizability (⟨α⟩) and the first and second-order hyperpolarizabilities (β and γ, respectively). acs.org These properties are directly related to how the electron cloud of a molecule is distorted under an external electric field. Large hyperpolarizability values are indicative of a strong NLO response. researchgate.net The designed molecules, featuring the this compound-based acceptor, were found to exhibit significant NLO properties, attributed to efficient intramolecular charge transfer from donor to acceptor units through π-spacers. acs.org

Designing Derivatives for Enhanced NLO Response

A primary strategy in computational chemistry is the rational design of molecules to maximize specific properties. For NLO applications, this involves modifying a parent structure with various functional groups to enhance the hyperpolarizability. acs.org By using a reference compound and systematically altering its acceptor units, researchers can computationally screen for derivatives with superior NLO performance. nih.gov

In a study involving a series of designed molecules (labeled MSTD2–MSTD7) based on a reference compound, the acceptor unit containing 3-dinitromethylene-2-methyleneindan-1-one (DNMI) was modified with different substituents. acs.orgnih.gov The calculations, performed at the M06/6-31G(d,p) level of theory, showed that these modifications significantly impacted the NLO response. researchgate.netnih.gov The introduction of various electron-withdrawing groups led to a range of hyperpolarizability values. The derivative MSTD7, which incorporated a modified acceptor, exhibited the highest first hyperpolarizability (βtotal) value of 13.44 × 10–27 esu and the highest second-order hyperpolarizability (⟨γ⟩) of 3.66 × 10–31 esu among the designed series. acs.orgresearchgate.net This enhancement is linked to a lower charge transport resistance and a smaller energy gap, facilitating electron delocalization and polarization. acs.org

| Compound | Description of Modification | Linear Polarizability ⟨α⟩ (x 10-22 esu) | First Hyperpolarizability βtotal (x 10-27 esu) | Second Hyperpolarizability ⟨γ⟩ (x 10-31 esu) |

|---|---|---|---|---|

| MSTD2 | DNMI as second acceptor | 3.208 | 12.25 | 3.13 |

| MSTD7 | Modified DNMI acceptor | 3.485 | 13.44 | 3.66 |

Computational Design of Functional Methyleneindan Derivatives

The computational design of functional materials is a rapidly advancing field that combines theoretical chemistry with materials science to create novel molecules for specific applications. irb.hrnih.govntop.com In the context of this compound, computational methods are used to design derivatives for use in organic solar cells (OSCs). nih.govresearchgate.net The goal is to develop new small acceptor molecules that can improve the power conversion efficiency (PCE) of OSCs. nih.gov

One approach involves computationally creating new acceptor molecules by modifying the end-groups of a known reference molecule. In a recent study, a series of seven new acceptor molecules (ID1–ID7) were designed by replacing the 2-(2-methylene-3-oxo-indan-1-ylidene)-malononitrile end-groups of a reference molecule with other functionalized indan (B1671822) systems. researchgate.net DFT calculations were employed to predict the optoelectronic properties of these newly designed molecules. nih.gov

The modifications included introducing groups like dicarbonitrile, dicarboxylic acid dimethyl ester, and various halogenated moieties onto the indan framework. nih.govresearchgate.net These substitutions were shown to have a significant impact on key photovoltaic parameters. For example, all the newly designed molecules except one showed a desirable redshift in their maximum absorption wavelength (λmax) compared to the reference. researchgate.net Furthermore, derivatives ID1, ID2, and ID3 were predicted to have increased electron mobility. researchgate.net Such computational screening allows for the identification of promising candidates for synthesis and experimental validation, accelerating the development of high-performance materials for organic electronics. nih.govrsc.org

| Compound ID | End-Group (EG) Replacing the Reference EG |

|---|---|

| ID1 | 1-dicyanomethylene-2-methylene-3-oxo-indan-5,6-dicarbonitrile |

| ID2 | 1-dicyanomethylene-2-methylene-3-oxo-indan-5,6-dicarboxylic acid dimethyl ester |

| ID3 | 6-cyano-1-dicyanomethylene-2-methylene-3-oxo-indan-5-carboxylic acid methyl ester |

| ID5 | 5,6-difluoro-2-methylene-3-(2,2,2-trifluoro-1-trifluoromethyl-ethylidene)-indan-1-one |

| ID6 | 5,6-dichloro-3-dinitromethylene-2-methylene-indan-1-one |

Applications of 2 Methyleneindan in Advanced Materials Research

Organic Electronic and Optoelectronic Materials

The rigid, planar structure of the indan (B1671822) moiety combined with the reactive exocyclic double bond of 2-methyleneindan makes it an attractive building block for materials used in electronic and optoelectronic devices. rsc.orgtaylorfrancis.commit.eduardc.edu.au These materials are designed to conduct charge or interact with light, forming the basis of technologies like organic solar cells and advanced optical systems. rsc.org

In the realm of organic photovoltaics (OPVs), there is a continuous search for efficient electron-accepting materials, often referred to as n-type semiconductors. mdpi.com this compound derivatives, particularly 2-(2-methylene-3-oxo-indan-1-ylidene)malononitrile and its analogues, have been identified as highly effective electron-withdrawing end-groups for non-fullerene acceptors (NFAs). researchgate.net NFAs are a critical component in modern bulk-heterojunction organic solar cells, which offer advantages like low-cost fabrication and mechanical flexibility. mdpi.com20.210.105

Researchers have computationally designed and modeled new semiconducting acceptor molecules by modifying the this compound-1-one end-groups on a central donor core. rsc.orgresearchgate.net In one such study, a parent reference molecule (IDR) with a dimethoxyl-indaceno dithiophene core and 2-(2-methylene-3-oxo-indan-1-ylidene)malononitrile end-groups was systematically modified. researchgate.net By substituting the indan ring with various functional groups, new acceptor molecules (ID1–ID7) with tailored optoelectronic properties were developed. researchgate.netrsc.org

These modifications directly influence key parameters for photovoltaic performance:

Energy Levels (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be fine-tuned. Adjusting these levels is crucial for achieving efficient charge separation at the donor-acceptor interface and for maximizing the open-circuit voltage (VOC) of the solar cell. researchgate.net

Band Gap (Egap): The energy difference between the HOMO and LUMO levels, or the band gap, determines the range of the solar spectrum the material can absorb. rsc.org Introducing different substituents onto the this compound unit allows for the narrowing of the band gap, leading to broader light absorption. rsc.orgresearchgate.net For instance, molecules ID1–ID4, ID6, and ID7 all exhibited smaller band gaps compared to the parent molecule. rsc.org

Absorption Spectrum (λmax): The wavelength of maximum light absorption (λmax) can be shifted. A bathochromic (red) shift to longer wavelengths is desirable to capture more photons from the solar spectrum. rsc.org All newly designed molecules except ID5 showed this red-shift. researchgate.net

The table below summarizes the calculated properties for some of these computationally designed acceptors, demonstrating the tunability afforded by modifying the this compound-based end-group.

| Acceptor Molecule | Modifying End-Group | Band Gap (Egap) (eV) | Max Absorption (λmax) (nm) |

| IDR (Reference) | 2-(2-methylene-3-oxo-indan-1-ylidene)malononitrile | 1.902 | 676 |

| ID1 | 1-dicyanomethylene-2-methylene-3-oxo-indan-5,6-dicarbonitrile | 1.808 | 699 |

| ID2 | 1-dicyanomethylene-2-methylene-3-oxo-indan-5,6-dicarboxylic acid dimethyl ester | 1.838 | 691 |

| ID6 | 5,6-dichloro-3-dinitromethylene-2-methylene-indan-1-one | 1.889 | 681 |

| IDR (Reference) | 2-(2-methylene-3-oxo-indan-1-ylidene)malononitrile | 1.902 | 676 |

| ID1 | 1-dicyanomethylene-2-methylene-3-oxo-indan-5,6-dicarbonitrile | 1.808 | 699 |

| ID2 | 1-dicyanomethylene-2-methylene-3-oxo-indan-5,6-dicarboxylic acid dimethyl ester | 1.838 | 691 |

| ID6 | 5,6-dichloro-3-dinitromethylene-2-methylene-indan-1-one | 1.889 | 681 |

| Data derived from computational studies on dimethoxyl-indaceno dithiophene based acceptors. rsc.org |

These findings underscore the critical role of the this compound framework in creating a new generation of semiconducting acceptors with potentially outstanding photovoltaic performance. rsc.orgresearchgate.net

Beyond photovoltaics, the electronic structure of this compound derivatives makes them suitable for materials with tunable and nonlinear optical (NLO) properties. numberanalytics.comnih.gov NLO materials are essential for applications in optical communications, data storage, and optical computing. acs.org

The key to these properties often lies in creating molecules with a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group via a π-conjugated system. The 3-dinitromethylene-2-methyleneindan-1-one (DNMI) moiety, a derivative of this compound, serves as a potent electron acceptor in such systems. researchgate.net

Theoretical studies have focused on designing NLO molecules by coupling various donor and π-spacer units with an acceptor like DNMI. acs.orgresearchgate.net The research demonstrated that:

Structural modifications, such as adding chloro or nitro groups to the indan acceptor unit, can significantly decrease the HOMO-LUMO energy gap. acs.orgresearchgate.net

A smaller energy gap generally correlates with higher NLO response, specifically larger first hyperpolarizability (βtotal) and second hyperpolarizability (⟨γ⟩), which are measures of a material's NLO efficiency. acs.org

The designed molecules based on this framework exhibit promising NLO properties, suggesting their potential for use in advanced optoelectronic devices. acs.org

| Molecule Designation | Acceptor Unit | First Hyperpolarizability (βtotal) (x 10-27 esu) | Second Hyperpolarizability (⟨γ⟩) (x 10-31 esu) |

| MSTD2 | 3-dinitromethylene-indan-1-one | 10.33 | 2.87 |

| MSTD3 | DNMI with two chloro groups | 12.11 | 3.32 |

| MSTD4 | DNMI with one chloro group | 9.07 | 2.50 |

| Data derived from computational studies on non-fullerene DTS(FBTTh₂)₂-based derivatives. acs.org |

Polymeric Materials Development

The development of new polymers with novel properties and architectures is a cornerstone of materials science. nih.govnih.govdovepress.com this compound's unique structure as a methylene-substituted cyclic monomer presents opportunities for creating new types of polymers through specialized polymerization techniques. mdpi.com

Ring-opening polymerization (ROP) is a powerful method for synthesizing polymers from cyclic monomers, allowing for the creation of unique polymer structures not accessible through conventional methods. fiveable.meuliege.be This process is driven by the release of ring strain energy. fiveable.me While common with monomers like lactones and epoxides, ROP can also be applied to other strained ring systems. uliege.bediva-portal.org

Methylene-substituted cyclic monomers, such as this compound, are candidates for a specific type of ROP known as radical ring-opening polymerization (RROP). mdpi.com In this mechanism, a radical initiator attacks the exocyclic double bond. Instead of simple addition polymerization across the double bond, the intermediate radical can induce the opening of the strained five-membered indan ring.

The polymerization of a this compound monomer via RROP would lead to a novel polymer architecture where the indan ring is incorporated into the linear polymer backbone. This process transforms the cyclic monomer into a repeating unit with a different chemical structure, potentially yielding polymers with unique thermal, mechanical, and optical properties derived from the opened indan system. The ability to create new polymer backbones is a significant goal in macromolecular engineering. nih.gov

Precursors for Complex Chemical Architectures

In synthetic chemistry, the availability of versatile building blocks is crucial for constructing complex, high-value molecules. This compound, with its combination of an aromatic ring, a ketone, and a reactive alkene, serves as an excellent precursor for more intricate molecular frameworks. mdpi.comspirochem.com

Spirocyclic compounds, which feature two rings connected by a single common atom, are of immense interest in medicinal chemistry and materials science. sigmaaldrich.comrsc.org Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, providing access to underexplored chemical space. sigmaaldrich.com

This compound is an ideal starting material for the synthesis of spirocyclic systems containing an indan core. The presence of two distinct reactive sites—the carbonyl group and the exocyclic double bond—allows for a variety of chemical transformations to form the second ring at the C2 position.

For example, the exocyclic double bond of this compound can participate in cycloaddition reactions, such as a [4+2] Diels-Alder reaction, with a suitable diene. mdpi.com In such a reaction, the double bond acts as the dienophile, leading directly to the formation of a new six-membered ring fused in a spiro fashion to the indan skeleton. This strategy provides a direct and efficient route to complex spiro-indan derivatives. The inherent reactivity of this compound thus makes it a valuable and versatile building block for the construction of sophisticated spirocyclic architectures. nih.gov

Synthesis of Chiral Indanols as Synthetic Intermediates

The development of efficient stereoselective synthesis methods is a cornerstone of modern medicinal chemistry and materials science. Chiral indanols, which are valuable building blocks for more complex molecules, can be synthesized using methodologies that involve methyleneindan structures. A notable approach is the one-pot allylboration–Heck reaction of 2-bromobenzaldehydes, which produces chiral 3-methyleneindan-1-ols. acs.org

This strategy combines the clean generation of homoallylic alcohols from the reaction of 2-bromobenzaldehydes with allylboronic acid pinacol (B44631) ester, followed by an intramolecular Heck reaction to form the indan ring system. acs.org For the asymmetric synthesis, a chiral Brønsted acid, such as a binaphthyl-derived chiral phosphoric acid (TRIP-PA), can be employed as a catalyst during the allylation step. acs.org This method is effective for a range of 2-bromobenzaldehydes bearing either electron-donating or electron-withdrawing substituents, providing access to a variety of substituted chiral indanols in high yields and with high enantioselectivity. acs.org The resulting 3-methyleneindan-1-ols serve as versatile synthetic intermediates for further chemical transformations.

The general applicability of this one-pot reaction is demonstrated by its success with various substituted 2-bromobenzaldehydes. The reaction is robust, and while minor cyclopentanone (B42830) byproducts can form, they are typically easy to separate via column chromatography. acs.org Even substrates with strong electron-withdrawing groups, such as 2-bromo-4-nitrobenzaldehyde, which are problematic in other domino reactions, can be converted to the desired indanol product in high yield. acs.org The methodology has also been successfully applied to heteroaromatic aldehydes. acs.org

Below is a table detailing the research findings for the synthesis of various 3-methyleneindan-1-ols.

| Starting Material (2-Bromobenzaldehyde Derivative) | Product (3-Methyleneindan-1-ol Derivative) | Yield (%) |

|---|---|---|

| 2-Bromo-4-methylbenzaldehyde | 4-Methyl-3-methyleneindan-1-ol | 91 |

| 2-Bromo-5-methylbenzaldehyde | 5-Methyl-3-methyleneindan-1-ol | 94 |

| 2-Bromo-4-methoxybenzaldehyde | 4-Methoxy-3-methyleneindan-1-ol | 89 |

| 2-Bromo-4-fluorobenzaldehyde | 4-Fluoro-3-methyleneindan-1-ol | 92 |

| 2-Bromo-4-chlorobenzaldehyde | 4-Chloro-3-methyleneindan-1-ol | 95 |

| 2-Bromo-4-nitrobenzaldehyde | 4-Nitro-3-methyleneindan-1-ol | 83 |

| 2-Bromonicotinaldehyde | Methylene-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ol | 84 |

Table 1: Yields for the synthesis of various 3-methyleneindan-1-ols via a one-pot allylboration-Heck reaction. Data sourced from acs.org.

Formation of Fused Heterocyclic Systems

The this compound framework is a versatile scaffold for the construction of complex polycyclic and fused heterocyclic systems. researchgate.net Derivatives of this compound, particularly those with activated methylene (B1212753) groups such as 2-(dicyanomethylene)indan-1,3-dione (B97546) or 2-[bis(alkylthio)methylidene]-indan-1,3-diones, serve as powerful electrophilic precursors in cyclization and condensation reactions. researchgate.netresearchgate.net

These activated methyleneindan derivatives can react with various nucleophiles to generate a range of substituted products. researchgate.net More significantly, when dinucleophiles such as diamines or amino-hydroxy compounds are used, the reaction can proceed to form fused heterocyclic systems where the carbonyl group of the indan skeleton is integrated into the new ring system. researchgate.net

For example, the reaction of 2-(1-cyano-1-methylthio)methyleneindan-1,3-dione with different nucleophiles can produce a variety of donor-acceptor chromogens. researchgate.net Furthermore, specific derivatives can be used to synthesize more elaborate fused systems. A fused thiabenzene oxide, 2-methyl-4-methylthio-5-oxo-5H-indeno[1,2-c]thiapyran 2-oxide, was synthesized from a related indan-1,3-dione precursor by reacting it with trimethylsulfoxonium (B8643921) iodide. researchgate.net In a similar fashion, an azathiabenzene oxide derivative, 2-methyl-4-methylthio-5-oxo-5H-indeno[2,1-d] researchgate.netCurrent time information in Bangalore, IN.thiazine 2-oxide, was prepared from a sulfoximine-derived methyleneindan compound. researchgate.net These reactions showcase the utility of the this compound core as a foundational element for building diverse and complex heterocyclic architectures.

The table below summarizes examples of fused heterocyclic systems synthesized from this compound derivatives.

| Starting Material Class | Reagent/Reaction Condition | Resulting Fused Heterocyclic System | Reference |

|---|---|---|---|

| 2-(1-Dimethylsulfoximino-1-methylthio)methyleneindan-1,3-dione | Cyclization | 2-Methyl-4-methylthio-5-oxo-5H-indeno[2,1-d] researchgate.netCurrent time information in Bangalore, IN.thiazine 2-oxide | researchgate.net |

| Indan-1,3-dione derivative | Reaction with trimethylsulfoxonium iodide | 2-Methyl-4-methylthio-5-oxo-5H-indeno[1,2-c]thiapyran 2-oxide | researchgate.net |

| 2-[Bis(alkylthio)methylidene]-indan-1,3-diones | Reaction with diamines or amino-hydroxy compounds | Various condensed heterocycles | researchgate.net |

Table 2: Examples of the formation of fused heterocyclic systems from this compound derivatives.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Methodologies

The future of 2-Methyleneindan synthesis lies in the creation of efficient, selective, and environmentally benign methods. Current research often focuses on related structures like 3-methyleneindan-1-ols, highlighting techniques such as one-pot allylboration/Heck reactions and nickel-catalyzed annulations. rsc.org A significant challenge is the development of ligand-free catalytic systems, which reduce costs and simplify purification processes. rsc.org

Future methodologies will likely pivot towards greater sustainability, incorporating principles of green chemistry. researchgate.net This involves exploring alternative energy sources like microwave irradiation and photocatalysis to drive reactions under milder conditions, thereby minimizing energy consumption. numberanalytics.com The use of biocatalysis, employing enzymes for transformations, offers a pathway to highly selective synthesis while operating in environmentally friendly aqueous media. rsc.org Another promising avenue is the development of continuous-flow processes, which can offer better control over reaction parameters and safer handling of reactive intermediates compared to traditional batch synthesis.

A key goal is to move away from reliance on precious or toxic transition metals and develop synthetic pathways that utilize more abundant and benign elements. rub.de This includes designing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, thus reducing waste. The development of such sustainable methods is not only an academic challenge but also a necessity for potential industrial applications. numberanalytics.comrub.de

Table 1: Emerging Synthetic Approaches Relevant to Methyleneindane Synthesis

| Methodology Type | Key Features | Potential Advantages for this compound | Representative Research Focus |

|---|---|---|---|

| Ligand-Free Catalysis | Nickel-catalyzed annulations without the need for an external ligand. rsc.org | Reduced cost, simplified reaction setup and purification. | Diastereoselective synthesis of 3-methyleneindan-1-ols. rsc.org |

| Biocatalysis | Use of enzymes (e.g., ene-reductases, alcohol dehydrogenases) to perform chemical transformations. rsc.org | High chemo- and stereoselectivity, mild reaction conditions, reduced environmental impact. rsc.org | Sustainable synthesis of fragrant molecules with structural similarities. rsc.org |

| Photocatalysis | Utilizes light to activate a catalyst, driving reactions under mild conditions. numberanalytics.com | Energy efficiency, use of abundant materials as catalysts (e.g., organic dyes). numberanalytics.com | General C-C bond formation and oxidation/reduction reactions. numberanalytics.com |

| Continuous-Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a single batch. | Enhanced safety, better heat and mass transfer, improved scalability. | General synthesis of heterocyclic compounds. |

| One-Pot Domino Reactions | Multiple reaction steps (e.g., allylboration and Heck reaction) occur in a single reaction vessel. | Increased efficiency, reduced solvent waste and purification steps. | Enantioselective synthesis of 3-methyleneindan-1-ols. |

Integration of Artificial Intelligence and Machine Learning in Methyleneindan Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception. mdpi.comjetir.org These computational tools can dramatically accelerate the pace of discovery by analyzing vast datasets to identify patterns that are not obvious to human researchers. frontiersin.org

One of the most promising applications is in the prediction of synthetic pathways. mdpi.com Retrosynthesis AI programs can propose novel and efficient routes to this compound and its derivatives, potentially uncovering more sustainable or cost-effective methods. synthiaonline.com ML models can also optimize reaction conditions by predicting how changes in temperature, solvent, or catalyst will affect the yield and selectivity, thereby reducing the need for extensive trial-and-error experimentation. researchgate.net

Beyond synthesis, AI can predict the physicochemical properties and potential bioactivity of novel this compound derivatives. nih.gov By building structure-activity relationship (SAR) models, researchers can screen virtual libraries of compounds to identify candidates for specific applications, such as in materials science or medicinal chemistry, before committing to their synthesis. nih.gov This predictive power extends to forecasting toxicity, a crucial component of green chemistry that ensures newly designed molecules are safe and environmentally benign. researchgate.netnih.gov The primary challenge in this area is the need for large, high-quality datasets to train accurate and reliable ML models. researchgate.net

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Function | Specific Goal for this compound |

|---|---|---|

| Retrosynthetic Analysis | Proposes synthetic routes for a target molecule. mdpi.comsynthiaonline.com | Discover novel, efficient, and sustainable synthetic pathways to this compound. |

| Reaction Optimization | Predicts the outcome of reactions under various conditions. researchgate.net | Maximize yield and selectivity while minimizing energy use and byproducts. |

| Property Prediction | Forecasts physical, chemical, and biological properties from molecular structure. nih.gov | Identify derivatives with desirable characteristics for polymer or pharmaceutical applications. |

| Toxicity Prediction | Assesses the potential toxicity of a chemical compound. researchgate.netnih.gov | Ensure the environmental and biological safety of new this compound derivatives. |

| Automated Synthesis | AI-driven robotic platforms execute chemical syntheses. synthiaonline.com | Accelerate the synthesis and testing of new compounds based on AI-generated hypotheses. |

Exploration of Advanced Polymeric Applications

The unique structure of this compound, featuring a reactive exocyclic double bond attached to a rigid bicyclic core, makes it an intriguing monomer for advanced polymer applications. Future research will focus on synthesizing and characterizing polymers derived from or incorporating this moiety to create materials with novel properties.

One area of exploration is the creation of polymers with enhanced thermal stability and mechanical strength. The rigid indan (B1671822) backbone, when incorporated into a polymer chain, could significantly raise the glass transition temperature (Tg) and improve modulus. This could lead to applications in high-performance engineering plastics. apmpolymers.com Furthermore, the polymerization of cyclic olefins through Ring-Opening Metathesis Polymerization (ROMP) is a well-established technique that could be applied to precursors of this compound, offering another route to novel polymer architectures. libretexts.org

There is also potential in the field of functional and smart materials. nih.gov Polymers incorporating this compound could be used in organic electronics, where defined structural and electronic properties are key. mdpi.com For example, derivatives are already used in organic photovoltaics. researchgate.net Additionally, the development of biodegradable polymers is a major goal of sustainable chemistry. nih.gov Research could investigate how the indan structure influences the degradation profiles of polyesters or other biodegradable materials, potentially leading to new options for eco-friendly packaging or biomedical devices. apmpolymers.com A significant challenge will be the detailed characterization of these complex new polymers to understand the precise relationship between their structure and resulting properties. rsc.org

Table 3: Potential Advanced Polymeric Applications of this compound

| Polymer Class | Potential Role of this compound | Targeted Properties and Applications |

|---|---|---|

| High-Performance Thermoplastics | As a monomer or co-monomer. | Increased thermal stability (high Tg), mechanical rigidity; for engineering applications. |

| Ring-Opened Polymers | Polymerization of a cyclic precursor via ROMP. libretexts.org | Creation of unique polymer backbones with controlled stereochemistry. |

| Conducting Polymers | As a building block for conjugated systems. mdpi.com | Materials for organic electronics, sensors, and photovoltaics. researchgate.net |

| Biodegradable Polymers | As a modifying co-monomer in polyesters or polycarbonates. nih.gov | Tailoring degradation rates and mechanical properties for biomedical or packaging use. apmpolymers.com |

| Cyclic Polymers | As a component in the synthesis of large ring structures. rsc.org | Exploring unique topologies for applications in drug delivery or surface functionalization. rsc.org |

Interdisciplinary Approaches to Methyleneindan Science

Solving the complex challenges and realizing the full potential of this compound will require moving beyond the traditional silos of chemistry. An interdisciplinary approach, integrating knowledge from chemistry, materials science, computer science, and biology, is fundamental for future breakthroughs. ganil-spiral2.euuci.edu

Furthermore, the indane scaffold is a privileged structure in medicinal chemistry, appearing in drugs like the Alzheimer's treatment Donepezil. nih.govrsc.org This opens the door for interdisciplinary projects with biologists and pharmacologists to explore derivatives of this compound as potential new therapeutic agents. tcd.ie Such work would involve designing and synthesizing candidate molecules and then evaluating their biological activity and mechanisms of action. Finally, a collaboration with environmental scientists can help guide the development of sustainable synthetic processes and biodegradable materials, ensuring that the entire lifecycle of these new chemicals is considered. lon.ac.uk The primary challenge of interdisciplinary work is often establishing a common language and set of goals between researchers from different backgrounds. ganil-spiral2.eu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.